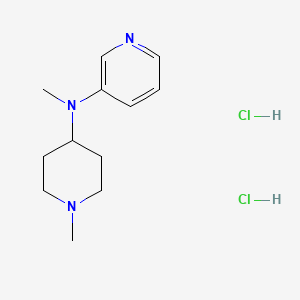
N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a pyridine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of N-methylpiperidine with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines with different degrees of saturation.
Scientific Research Applications
N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-methylpiperidin-4-yl)pyrrolidin-3-amine
- N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine
- N-Methyl-N-(1-methylpiperidin-4-yl)pyrimidin-3-amine
Uniqueness
N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride stands out due to its unique combination of a piperidine ring and a pyridine ring. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C12H21Cl2N3 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H19N3.2ClH/c1-14-8-5-11(6-9-14)15(2)12-4-3-7-13-10-12;;/h3-4,7,10-11H,5-6,8-9H2,1-2H3;2*1H |
InChI Key |
JZMULYGPCABOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















